Nicotinamide-beta-D-riboside bromide

X-ray crystallography salt screening structural biology

Nicotinamide-beta-D-riboside bromide (CAS 78687-39-5; molecular formula C₁₁H₁₅BrN₂O₅; molecular weight 335.15 g/mol) is the bromide salt of the pyridine-nucleoside vitamin B3 derivative nicotinamide riboside (NR⁺), a naturally occurring precursor to the essential redox cofactor nicotinamide adenine dinucleotide (NAD⁺). As a quaternary ammonium salt, NR bromide shares the identical bioactive NR⁺ cation with the commercially dominant nicotinamide riboside chloride (NRCl, CAS 23111-00-4; MW 290.70 g/mol), but differs in its halide counterion, which confers distinct physicochemical properties including solubility profile, crystallographic behaviour, and synthetic utility.

Molecular Formula C11H15BrN2O5
Molecular Weight 335.15 g/mol
CAS No. 78687-39-5
Cat. No. B3043205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNicotinamide-beta-D-riboside bromide
CAS78687-39-5
Molecular FormulaC11H15BrN2O5
Molecular Weight335.15 g/mol
Structural Identifiers
SMILESC1=CC(=C[N+](=C1)C2C(C(C(O2)CO)O)O)C(=O)N.[Br-]
InChIInChI=1S/C11H14N2O5.BrH/c12-10(17)6-2-1-3-13(4-6)11-9(16)8(15)7(5-14)18-11;/h1-4,7-9,11,14-16H,5H2,(H-,12,17);1H/t7-,8-,9-,11-;/m1./s1
InChIKeyQKRTUCXLVBOLKG-IVOJBTPCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nicotinamide-beta-D-Riboside Bromide (CAS 78687-39-5): Chemical Identity, Salt-Form Rationale, and Comparator Landscape


Nicotinamide-beta-D-riboside bromide (CAS 78687-39-5; molecular formula C₁₁H₁₅BrN₂O₅; molecular weight 335.15 g/mol) is the bromide salt of the pyridine-nucleoside vitamin B3 derivative nicotinamide riboside (NR⁺), a naturally occurring precursor to the essential redox cofactor nicotinamide adenine dinucleotide (NAD⁺) [1]. As a quaternary ammonium salt, NR bromide shares the identical bioactive NR⁺ cation with the commercially dominant nicotinamide riboside chloride (NRCl, CAS 23111-00-4; MW 290.70 g/mol), but differs in its halide counterion, which confers distinct physicochemical properties including solubility profile, crystallographic behaviour, and synthetic utility [2]. The NR⁺ scaffold itself has been established as an orally bioavailable NAD⁺ precursor with pharmacokinetic properties distinct from those of nicotinic acid (NA) and nicotinamide (NAM) [3]. NR bromide exists within a broader landscape of NR salts—including chloride, tartrate, malate, acetate, phosphate, sulfate, and tosylate forms—each of which presents unique stability, solubility, and regulatory profiles that preclude indiscriminate substitution in research and formulation contexts [4].

Why NR Bromide Cannot Be Indiscriminately Substituted: Salt-Form-Dependent Properties of Nicotinamide-beta-D-Riboside That Govern Research and Formulation Outcomes


Although all nicotinamide riboside salts share the identical NR⁺ cation responsible for NAD⁺ precursor activity, the counterion critically modulates solubility, thermal stability, crystallinity, hygroscopicity, and degradation kinetics—parameters that directly determine suitability for specific experimental and industrial applications [1]. NR chloride (NRCl), the most widely studied form, has well-characterised but limiting properties: it undergoes rapid base-catalysed hydrolysis to nicotinamide and ribose in aqueous solution and simulated gastrointestinal fluids, degrades upon melting, and is unsuitable for ready-to-drink beverages or high-water-activity formulations [2]. NR bromide, by contrast, exhibits a distinct solubility envelope (≥25 mg/mL in water vs. ≥90 mg/mL for NRCl), a higher molecular weight per mole of active NR⁺ cation (335.15 vs. 290.70 g/mol), and a different halide leaving-group potential that renders it a preferred starting material for nucleophilic displacement reactions in derivative synthesis [3]. Furthermore, crystallographic studies have demonstrated that NR bromide and NR chloride form isostructural crystals, yet the bromide salt provided the first-ever X-ray structure determination of the native NR⁺ scaffold—a milestone that directly enabled subsequent rational polymorph screening and quality control methodology [1]. These salt-form-dependent differences mean that procurement decisions cannot be reduced to a simple comparison of NAD⁺-boosting equivalence; the specific counterion dictates workflow compatibility across synthetic chemistry, analytical reference standard preparation, and biopharmaceutical formulation development.

Quantitative Differentiation Evidence for Nicotinamide-beta-D-Riboside Bromide (78687-39-5) Versus Closest Analogs and Alternatives


First-Ever X-Ray Structure Determination of Native Nicotinamide Riboside Achieved via the Bromide Salt

The bromide salt of nicotinamide riboside enabled the first-ever single-crystal X-ray structure determination of the native NR⁺ scaffold, a milestone that had not been achieved with the chloride form alone. X-ray structures were solved for five NR derivatives—native, thioamide, and triacetyl-protected forms—crystallised as both chloride and bromide salts using the vapour diffusion technique. Critically, the native NR chloride and bromide crystal structures were found to be isostructural, yet the bromide salt's superior crystallisation behaviour under vapour diffusion conditions was instrumental in obtaining diffraction-quality single crystals, whereas the slower layering technique led to decomposition yielding nicotinamide salts [1]. The χ torsion angles of all five NR derivatives were systematically compared with those from two NAD⁺ crystal structures and three protein-NR cocrystal structures, providing the first experimentally determined conformational landscape of the NR⁺ ribosyl-nicotinamide bond geometry [1]. This structural information is not obtainable from the amorphous or poorly crystalline forms of NR chloride that dominate the commercial supplement market.

X-ray crystallography salt screening structural biology solid-state characterisation

Aqueous Solubility Differential: NR Bromide (≥25 mg/mL) Versus NR Chloride (≥90 mg/mL) Governs Solution-Phase Application Suitability

Nicotinamide-beta-D-riboside bromide exhibits a quantitatively distinct aqueous solubility profile compared to the more common NR chloride salt. NR bromide is soluble in water to at least 25 mg/mL (tested limit, equivalent to ~74.6 mM) and in DMSO to 50 mM [1]. In contrast, NR chloride demonstrates substantially higher aqueous solubility, with vendor Certificate of Analysis data reporting water solubility of ≥90 mg/mL (≥309.5 mM) at 25°C and DMSO solubility of 50-58 mg/mL (172-199.5 mM) . This approximately 3.6-fold difference in minimum aqueous solubility (25 vs. 90 mg/mL) has practical consequences: for applications requiring concentrated aqueous stock solutions (e.g., in vivo dosing formulations, cell culture supplementation at high micromolar concentrations), NR chloride provides greater working concentration range. Conversely, for applications where moderate solubility is sufficient and the bromide counterion's synthetic utility is advantageous, NR bromide is fit-for-purpose. The bromide salt also delivers a higher mass of NR⁺ cation per gram of salt (255.25/335.15 = 76.2% active cation by mass) compared to NR chloride (255.25/290.70 = 87.8% active cation), a factor relevant for molar-equivalent dosing calculations in biological assays [2].

solubility formulation in vitro assay salt selection

NR⁺ Class-Level Oral Bioavailability and NAD⁺ Elevation Versus Nicotinic Acid and Nicotinamide: Pharmacokinetic Differentiation

The NR⁺ cation—the bioactive species common to both NR bromide and NR chloride—demonstrates pharmacokinetic properties that are distinct from and superior to those of the classic vitamin B3 forms nicotinic acid (NA) and nicotinamide (NAM). In a landmark study by Trammell et al. (2016), oral NR administration elevated mouse hepatic NAD⁺ with pharmacokinetics described as 'distinct and superior' to those of nicotinic acid and nicotinamide [1]. In humans, a single oral dose of NR produced up to a 2.7-fold increase in blood NAD⁺ in a pilot study [1]. A subsequent randomised, placebo-controlled, head-to-head clinical trial in 65 healthy adults (Christen et al., 2026) demonstrated that 14 days of NR supplementation (1,000 mg/day) led to an approximately two-fold increase in whole-blood NAD⁺ levels, comparable to the effect of NMN (1,000 mg/day), whereas nicotinamide (NAM, 500 mg/day) produced only acute, transient changes and did not sustainably elevate NAD⁺ levels [2]. This sustained NAD⁺ elevation by NR—mediated via gut microbial conversion to nicotinic acid and subsequent processing through the Preiss-Handler pathway—contrasts sharply with NAM's rapid absorption and transient effect through the salvage pathway, establishing a mechanistic basis for differentiated procurement when sustained NAD⁺ boosting is the experimental objective [2].

pharmacokinetics NAD⁺ metabolism oral bioavailability preclinical model

Base-Catalysed Hydrolytic Degradation Kinetics of NR Chloride: Class-Level Stability Liability Relevant to All NR Salt Handling

NR chloride (NRCl) undergoes base-catalysed hydrolysis in aqueous solution, cleaving the labile N-glycosidic bond to yield nicotinamide and D-ribose as degradation products. Campbell et al. (2019) employed a validated HPLC method to quantify this degradation in simulated gastrointestinal (GI) fluids and buffer systems, demonstrating that NRCl degrades upon melting and in solution undergoes hydrolysis under physiologically relevant pH conditions [1]. The degradation product nicotinamide is itself pharmacologically antagonistic to NR's NAD⁺-boosting effects, creating a self-limiting degradation cascade that must be managed through formulation and storage [1]. Although these degradation kinetics were characterised specifically for the chloride salt, the hydrolysis susceptibility is a property of the NR⁺ cation's quaternary ammonium N-glycosidic bond and is therefore a class-level liability applicable to all NR salts, including the bromide form [1]. The practical consequence is that NR bromide must be stored under desiccated, low-temperature conditions (−20°C recommended) and protected from neutral-to-alkaline aqueous environments to prevent nicotinamide accumulation [1].

stability degradation kinetics formulation hydrolysis HPLC

Bromide Counterion as a Synthetic Leaving Group: Differential Utility in NR Derivative Preparation Versus Chloride

The bromide counterion in nicotinamide-beta-D-riboside bromide confers differential synthetic utility compared to the chloride salt. Bromide (Br⁻) is a superior leaving group relative to chloride (Cl⁻) in nucleophilic substitution reactions, with bromide being approximately 10³- to 10⁴-fold more reactive in SN2 displacements due to its lower bond dissociation energy and greater polarisability. This property has been exploited in the synthesis of NR derivatives: the triacetyl-protected NR bromide has been employed as a key synthetic intermediate, with the bromide serving as a displaceable counterion enabling functional group interconversion [1]. The Alvarez et al. (2019) crystallographic study explicitly included triacetyl-protected NR derivatives prepared as both chloride and bromide salts, confirming that the bromide form is suitable for generating the same derivative panel as the chloride, while offering enhanced reactivity for subsequent substitution chemistry [1]. For research groups engaged in NR analogue synthesis, isotopically labelled NR preparation, or NR-prodrug development, the bromide salt provides a strategic advantage as a starting material that combines crystallographic characterisation with synthetic versatility.

synthetic chemistry nucleophilic substitution derivatisation protecting group strategy

Evidence-Based Application Scenarios for Nicotinamide-beta-D-Riboside Bromide (78687-39-5) in Research and Industrial Settings


X-Ray Crystallographic Reference Standard and Polymorph Screening for NR-Based Drug Development Programmes

NR bromide is the form for which the first-ever single-crystal X-ray structure of the native NR⁺ scaffold was determined, providing authenticated atomic-resolution structural data that is essential for polymorph screening, solid-form patent filing, and quality control reference standard establishment [1]. Pharmaceutical development programmes pursuing crystalline NR-based drug candidates—whether as the bromide salt itself or as a precursor to alternative salt forms—can leverage this existing crystallographic data for comparative analysis, eliminating the need for de novo structure solution. The vapour diffusion crystallisation protocol established for NR bromide provides a reproducible method for generating diffraction-quality crystals for batch-to-batch consistency verification [1].

Synthetic Chemistry Starting Material for NR Analogue, Probe, and Prodrug Synthesis

The superior leaving-group ability of bromide relative to chloride makes NR bromide the preferred starting material for nucleophilic displacement reactions in NR derivative synthesis [1]. Research groups engaged in structure-activity relationship (SAR) studies of NR analogues, preparation of isotopically labelled NR probes for metabolic tracing (e.g., ¹³C/²H-labelled NR for LC-MS-based NAD⁺ flux analysis), or development of NR prodrugs with modified pharmacokinetic profiles benefit from the bromide salt's enhanced reactivity, which can improve reaction yields and reduce synthetic step count [1][2].

Sustained NAD⁺ Elevation in Preclinical Models of Metabolic and Age-Related Disease Where Nicotinamide Has Proven Inadequate

In preclinical research settings where sustained, pathway-appropriate NAD⁺ repletion is required—such as rodent models of mitochondrial dysfunction, diet-induced obesity, or age-related decline—NR salts (including NR bromide when dissolved to release the bioactive NR⁺ cation) provide a mechanistically validated alternative to nicotinamide. The clinical evidence demonstrates that NR produces an approximately two-fold sustained increase in whole-blood NAD⁺ over 14 days, whereas nicotinamide provides only acute, transient effects [3]. Investigators should note that in vivo dosing with NR bromide requires accounting for the 76.2% active NR⁺ cation content by mass (vs. 87.8% for NR chloride) [4], and that aqueous dosing solutions must be prepared fresh with attention to the hydrolytic instability of the N-glycosidic bond under neutral-to-alkaline conditions [5].

Biopharmaceutical Formulation Development Requiring Alternative Salt Screening for Intellectual Property or Bioavailability Optimisation

For industrial formulation scientists conducting salt-form screening as part of new chemical entity (NCE) development or life-cycle management of NR-based therapeutics, NR bromide serves as a comparator salt with a distinct solubility, hygroscopicity, and stability profile versus the chloride, tartrate, malate, and other NR salt forms [6]. The crystallographic isostructurality between NR bromide and NR chloride—coupled with their divergent physicochemical properties—provides a unique opportunity to interrogate the relationship between halide counterion identity and solid-state properties without confounding conformational differences [1]. This is particularly relevant for formulation strategies targeting modified-release profiles, where counterion-dependent dissolution rates may translate into differentiated pharmacokinetic outcomes.

Quote Request

Request a Quote for Nicotinamide-beta-D-riboside bromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.